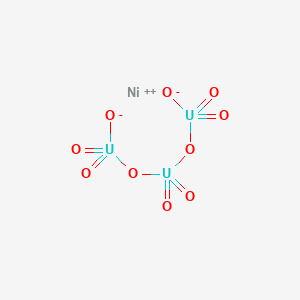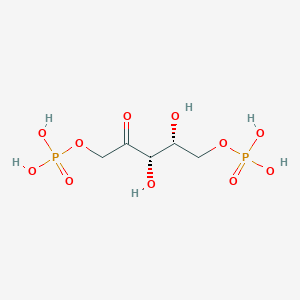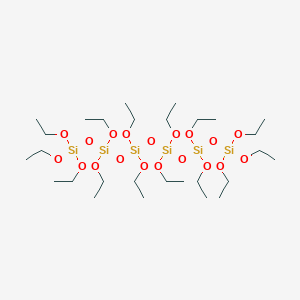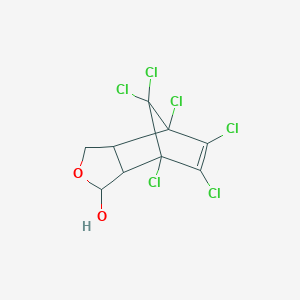
Endosulfan hydroxyether
Vue d'ensemble
Description
Endosulfan hydroxyether is a chemical compound that is used as a pesticide. It is derived from endosulfan, which is a highly toxic and persistent organochlorine insecticide. Endosulfan hydroxyether is considered to be less toxic than endosulfan and has been used as an alternative to it. However, it is still a toxic compound and has been found to have harmful effects on the environment and human health.
Mécanisme D'action
Endosulfan hydroxyether acts as a neurotoxin and disrupts the nervous system of insects. It inhibits the activity of the neurotransmitter gamma-aminobutyric acid (GABA) and causes hyperexcitation of the nervous system. This leads to paralysis and death of the insects.
Effets Biochimiques Et Physiologiques
Endosulfan hydroxyether has been found to have harmful effects on the environment and human health. It is toxic to aquatic organisms and can accumulate in the food chain. In humans, it can cause skin irritation, respiratory problems, and neurological damage. It has also been linked to cancer and reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Endosulfan hydroxyether is a useful compound for lab experiments as it has pesticidal properties and can be used to study the mechanism of action of neurotoxins. However, its toxicity limits its use and precautions need to be taken when handling it.
Orientations Futures
Research is ongoing to find safer and more effective alternatives to endosulfan hydroxyether. One direction is the development of biopesticides that use natural compounds to control pests. Another direction is the use of genetically modified crops that are resistant to pests and do not require the use of pesticides. Additionally, research is needed to better understand the environmental and health effects of endosulfan hydroxyether and to develop methods for its safe disposal.
Méthodes De Synthèse
Endosulfan hydroxyether is synthesized by reacting endosulfan with hydrogen peroxide in the presence of a catalyst. The reaction takes place under controlled conditions and yields endosulfan hydroxyether as the main product. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Endosulfan hydroxyether has been extensively studied for its pesticidal properties. It has been found to be effective against a wide range of insects and pests. However, due to its toxicity, its use is restricted in many countries. Research is ongoing to find safer and more effective alternatives to endosulfan hydroxyether.
Propriétés
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3,6,16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANHNSPGZXJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862514 | |
| Record name | Endosulfan hydroxyether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endosulfan hydroxyether | |
CAS RN |
1021-19-8 | |
| Record name | Endosulfan hydroxyether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endosulfan hydroxyether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endosulfan hydroxyether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



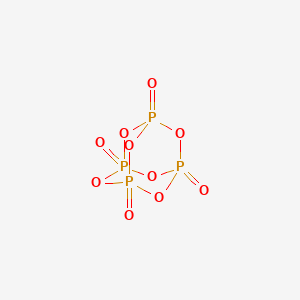



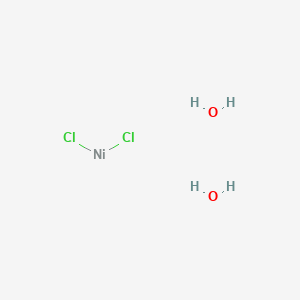
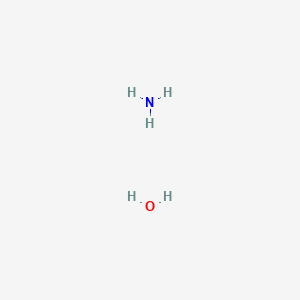
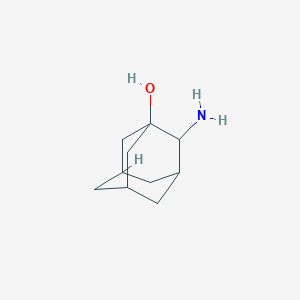
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)


